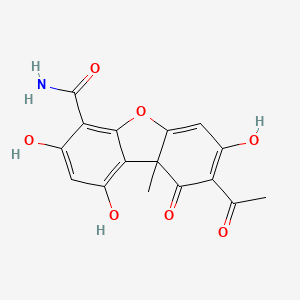
Deoxycytidine triphosphate (trisodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxycytidine triphosphate (trisodium salt) is a nucleoside triphosphate that contains the pyrimidine base cytosine. It plays a crucial role in DNA synthesis, serving as a substrate for DNA polymerase enzymes. The compound is composed of a nucleobase attached to deoxyribose and a chain of three phosphate residues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deoxycytidine triphosphate (trisodium salt) can be synthesized through a multi-step process involving the phosphorylation of deoxycytidine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of deoxycytidine triphosphate (trisodium salt) involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as ion-exchange chromatography and crystallization to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Deoxycytidine triphosphate (trisodium salt) primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in substitution reactions where the triphosphate group is replaced by other functional groups .
Common Reagents and Conditions
Common reagents used in the reactions involving deoxycytidine triphosphate (trisodium salt) include water for hydrolysis and various phosphorylating agents for phosphorylation. The reactions are typically carried out under controlled pH and temperature conditions to maintain the integrity of the compound .
Major Products Formed
The major products formed from the reactions of deoxycytidine triphosphate (trisodium salt) include deoxycytidine monophosphate and deoxycytidine diphosphate, depending on the extent of hydrolysis .
Aplicaciones Científicas De Investigación
Deoxycytidine triphosphate (trisodium salt) has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Industry: It is utilized in the production of diagnostic kits and molecular biology reagents.
Mecanismo De Acción
Deoxycytidine triphosphate (trisodium salt) exerts its effects by serving as a substrate for DNA polymerase enzymes. During DNA synthesis, the enzyme incorporates deoxycytidine triphosphate into the growing DNA strand, releasing pyrophosphate in the process. This incorporation is driven by the high-energy phosphoanhydride bonds present in the triphosphate group . The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
- Deoxyadenosine triphosphate (trisodium salt)
- Deoxyguanosine triphosphate (trisodium salt)
- Deoxythymidine triphosphate (trisodium salt)
Uniqueness
Deoxycytidine triphosphate (trisodium salt) is unique due to its specific role in incorporating the cytosine base into DNA strands. Unlike other nucleoside triphosphates, it pairs with guanine during DNA synthesis, ensuring the accurate replication of genetic information .
Propiedades
Fórmula molecular |
C9H13N3Na3O13P3 |
|---|---|
Peso molecular |
533.10 g/mol |
Nombre IUPAC |
trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
Clave InChI |
WBIPTAOOMJEGQO-MILVPLDLSA-K |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)

![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)

![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)


![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)




